molecular formula C9H8BrNO4 B572950 Methyl 2-(2-bromo-5-nitrophenyl)acetate CAS No. 1261682-76-1

Methyl 2-(2-bromo-5-nitrophenyl)acetate

Cat. No.: B572950
CAS No.: 1261682-76-1
M. Wt: 274.07
InChI Key: GYGZNFZMPAFWMI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. Its strategic bromo and nitro substituents on the phenyl ring make it a versatile intermediate for constructing complex molecules through efficient, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This compound is particularly relevant in the search for new therapeutic agents; for instance, derivatives of 5-nitroimidazoles, which can be accessed from similar nitro- and bromo-functionalized precursors, are actively investigated for their potent antibacterial and antiparasitic activities against resistant strains of anaerobic bacteria and protozoa . The ester functionality further enhances its synthetic utility, allowing for diversification into various amide or carboxylic acid derivatives. This reagent is intended for use by professional researchers in laboratory settings to develop novel bioactive compounds and synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromo-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGZNFZMPAFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Regioisomeric Analysis of Bromonitrophenylacetates in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between Methyl 2-(2-bromo-5-nitrophenyl)acetate and its regioisomer, Methyl 2-(5-bromo-2-nitrophenyl)acetate .[1]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the distinction between Methyl 2-(2-bromo-5-nitrophenyl)acetate (Isomer A) and Methyl 2-(5-bromo-2-nitrophenyl)acetate (Isomer B) is not merely structural—it is functional.[1]

While both compounds share the molecular formula


 and a molecular weight of 274.07  g/mol , their divergent electronic environments dictate their utility. Isomer B  is the industry-standard precursor for 5-bromooxindole  scaffolds (e.g., Sunitinib analogs) via reductive cyclization.[1] In contrast, Isomer A  serves as a specialized building block where the nitrogen is distal to the ester, often used in non-fused aryl acetic acid derivatives or indole synthesis via metal-catalyzed cross-coupling.[1]

This guide delineates the critical control points for researchers to synthesize, identify, and utilize these isomers correctly.

Structural & Electronic Characterization

The core difference lies in the relative positioning of the nitro (


) and bromine (

) groups regarding the acetate tail (

).[1]
Nomenclature and Topology
  • Isomer A (2-Bromo-5-nitro): The Bromine is ortho (C2) to the acetate.[1] The Nitro is meta (C5) to the acetate.[1]

  • Isomer B (5-Bromo-2-nitro): The Nitro is ortho (C2) to the acetate.[1] The Bromine is meta (C5) to the acetate.[1]

Electronic Impact (Hammett Principles)

The position of the electron-withdrawing nitro group (


, 

) fundamentally alters the reactivity of the phenyl ring and the acidity of the benzylic protons.[1]
FeatureIsomer A (2-Br, 5-NO2)Isomer B (5-Br, 2-NO2)
Benzylic Acidity Moderate.[1] Inductive effect of Br (ortho) increases acidity.[1]High. The ortho-Nitro group exerts a strong inductive and field effect, significantly acidifying the

-methylene protons.[1]
Cyclization Potential Null. Reduction of 5-NO2 yields a 5-amino group, which is geometrically too distant to attack the C1-ester.[1]High. Reduction of 2-NO2 yields a 2-amino group, perfectly positioned for intramolecular nucleophilic attack on the ester to form an oxindole.[1]
Pd-Catalysis Br at C2 is sterically crowded (ortho-effect) but allows for indole formation via Heck/Buchwald sequences.[1]Br at C5 is sterically accessible, ideal for late-stage Suzuki-Miyaura coupling to extend the scaffold.[1]

Synthetic Pathways: The Divergence

The synthesis of these isomers requires fundamentally different strategies to ensure regiocontrol.

Synthesis of Isomer B (The Oxindole Precursor)

Method: Nucleophilic Aromatic Substitution (


).[1]
Logic:  Nitration of phenylacetic acids is often non-selective.[1] To guarantee the ortho-nitro position, researchers employ 

on a fluoronitrobenzene precursor using a malonate enolate, followed by decarboxylation.[1]
  • Step 1: Deprotonation of dimethyl malonate with

    
     or 
    
    
    
    .[1]
  • Step 2:

    
     displacement of Fluorine in 5-bromo-2-fluoronitrobenzene .[1] The para-nitro group activates the fluorine.[1]
    
  • Step 3: Hydrolysis and decarboxylation to yield the phenylacetic acid, followed by esterification.

Synthesis of Isomer A (The Functional Scaffold)

Method: Electrophilic Aromatic Substitution (Nitration).[1][2] Logic: Starting from 2-bromophenylacetic acid , standard nitration conditions (


) are used.[1]
  • Regioselectivity: The Bromine (ortho/para director) and the alkyl chain (ortho/para director) compete.[1] However, steric hindrance at C6 (between Br and Alkyl) and C3 (ortho to Br) favors substitution at C4 or C5.[1] Under controlled conditions, the 5-nitro isomer is isolated due to the directing power of the Bromine para-position.[1]

Comparative Workflow Diagram

SynthesisPathways cluster_0 Pathway B: The Oxindole Route cluster_1 Pathway A: Direct Functionalization StartB 5-Bromo-2-fluoronitrobenzene InterB Aryl Malonate Intermediate StartB->InterB K2CO3, DMF, 60°C ReagentB Dimethyl Malonate (SNAr) ReagentB->InterB TargetB Isomer B: Methyl 2-(5-bromo-2-nitrophenyl)acetate InterB->TargetB 1. Hydrolysis/-CO2 2. MeOH/H+ StartA 2-Bromophenylacetic Acid TargetA Isomer A: Methyl 2-(2-bromo-5-nitrophenyl)acetate StartA->TargetA Electrophilic Subst. (Para to Br) ReagentA HNO3 / H2SO4 (Nitration) ReagentA->TargetA

Figure 1: Divergent synthetic strategies. Isomer B utilizes


 for regiocertainty, while Isomer A relies on directing group effects.[1]

Analytical Differentiation (Self-Validating Protocol)

Misidentification of these isomers is a common failure mode in early synthesis.[1] Proton NMR (


 NMR) provides the definitive fingerprint.[1]
The Diagnostic "Ortho-Nitro" Shift

The proton positioned ortho to the nitro group will experience significant deshielding (shift downfield,


 ppm).[1]
  • In Isomer B (5-Br, 2-NO2):

    • H3 is ortho to the Nitro group.[1] It appears as a doublet (

      
       Hz if meta-coupled, or 
      
      
      
      Hz if ortho-coupled to H4).[1] Correction: In 2-nitro-5-bromo, H3 is meta to Br and ortho to H4? No.
    • Numbering: C1=Acetate, C2=Nitro, C3=H, C4=H, C5=Br, C6=H.[1]

    • H3 is ortho to Nitro and meta to Br.[1] It is a doublet (coupling with H4) or singlet (if H4 is substituted? No, H4 is present).[1]

    • Key Signal: H3 appears at ~8.1 - 8.2 ppm (doublet,

      
       Hz).[1]
      
  • In Isomer A (2-Br, 5-NO2):

    • Numbering: C1=Acetate, C2=Br, C3=H, C4=H, C5=Nitro, C6=H.[1]

    • H6 is ortho to Nitro and ortho to Acetate.[1]

    • H4 is ortho to Nitro and meta to Br.[1]

    • Key Signal: The most deshielded proton is H6 (due to Nitro + Acetate anisotropy), appearing at ~8.0 - 8.1 ppm as a doublet (

      
       Hz, meta-coupling to H4).[1]
      
NMR Data Comparison Table
Proton PositionIsomer A (2-Br, 5-NO2)Isomer B (5-Br, 2-NO2)Diagnostic Note
Aromatic Region 3 signals 3 signals
Most Deshielded H6 (~8.1 ppm) Doublet (

Hz)(Meta coupling)
H3 (~8.2 ppm) Doublet (

Hz)(Ortho coupling)
CRITICAL CHECK: Look at the coupling constant of the most downfield peak.[1] Small J (2Hz) = Isomer A .Large J (8Hz) = Isomer B .
Benzylic (-CH2-) ~3.85 ppm~4.05 ppmIsomer B is more deshielded due to ortho-nitro field effect.[1]
Ester (-OCH3) ~3.75 ppm~3.72 ppmLess diagnostic.[1]

Application in Drug Discovery[1][3]

Reductive Cyclization (The "Sunitinib" Pathway)

Isomer B is the mandatory starting material for 5-bromooxindole.[1]

  • Reduction:

    
     or 
    
    
    
    reduces the 2-Nitro group to a 2-Amino group.[1]
  • Cyclization: The amine spontaneously (or with acid catalysis) attacks the methyl ester.[1]

  • Result: Formation of the lactam ring (Oxindole).[1]

Isomer A fails this reaction. Reduction yields 2-bromo-5-aminophenylacetate.[1] The amine is too far from the ester to cyclize.[1]

Mechanistic Visualization[1]

ReactionLogic IsoB Isomer B (2-NO2, 5-Br) AmineB Intermediate: 2-Amino-5-bromophenylacetate IsoB->AmineB Reduction (Fe/AcOH) Oxindole PRODUCT: 5-Bromooxindole AmineB->Oxindole Intramolecular Amidation IsoA Isomer A (2-Br, 5-NO2) AmineA Intermediate: 2-Bromo-5-aminophenylacetate IsoA->AmineA Reduction (Fe/AcOH) DeadEnd NO CYCLIZATION (Open Chain Aniline) AmineA->DeadEnd Sterically Impossible

Figure 2: The "Ortho-Nitro Effect" dictates cyclization success.[1] Only Isomer B yields the oxindole core.

References

  • Synthesis of Phenylacetic Acid Derivatives via SNAr: Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1] Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]

  • Spectroscopic Differentiation of Regioisomers: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes.[1] URL:[Link]

  • Nitration Protocols for Phenylacetic Acids: Title: Chemo- and regioselective aqueous phase nitration of aromatics.[1] Source: Frontiers in Chemistry / NIH.[1] URL:[Link]

Sources

An In-Depth Technical Guide to Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(2-bromo-5-nitrophenyl)acetate, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, synthesis protocols, and potential applications, ensuring technical accuracy and field-proven insights.

Core Chemical Identity

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a substituted phenylacetate derivative. The strategic placement of the bromo and nitro groups on the phenyl ring makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research.

Structural Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific integrity and reproducibility. The following table summarizes the key structural identifiers for Methyl 2-(2-bromo-5-nitrophenyl)acetate.

IdentifierValueSource
IUPAC Name methyl 2-(2-bromo-5-nitrophenyl)acetateN/A
CAS Number 33844-19-8N/A
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
SMILES COC(=O)CC1=C(C=C(C=C1)[O-])BrN/A
InChIKey GYGZNFZMPAFWMI-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate can be logically approached as a two-step process: the formation of the precursor acid, 2-bromo-5-nitrophenylacetic acid, followed by its esterification.

Synthesis of the Precursor: 2-bromo-5-nitrobenzoic acid

A reliable method for the synthesis of the precursor acid, 2-bromo-5-nitrobenzoic acid, involves the nitration of 2-bromobenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction: 2-Bromobenzoic acid → 2-Bromo-5-nitrobenzoic acid

Mechanism Rationale: The bromo group is an ortho-, para- director, while the carboxylic acid group is a meta- director. In this case, the directing effects are synergistic, leading to the nitration at the position para to the bromo group and meta to the carboxylic acid group. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 2-bromo-5-nitrobenzoic acid [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and maintained in an ice bath, combine 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.

  • Addition of Starting Material: To this cold acid mixture, slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid.

  • Reaction Conditions: Stir the reaction mixture vigorously while maintaining the temperature below 5 °C for 1 hour.

  • Work-up: Pour the reaction mixture into a beaker containing ice water.

  • Isolation: Collect the resulting white solid product by vacuum filtration and wash with cold water. The yield is typically high (around 96%).

Synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

The final step is the esterification of the synthesized 2-bromo-5-nitrophenylacetic acid. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Reaction: 2-bromo-5-nitrophenylacetic acid + Methanol → Methyl 2-(2-bromo-5-nitrophenyl)acetate

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

Experimental Protocol: Esterification of 2-bromo-5-nitrophenylacetic acid

This protocol is adapted from a general esterification procedure.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-bromo-5-nitrophenylacetic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 2-Bromobenzoic Acid C 2-Bromo-5-nitrobenzoic Acid A->C Nitration < 5°C, 1h B HNO₃ / H₂SO₄ F Methyl 2-(2-bromo-5-nitrophenyl)acetate C->F Fischer Esterification Reflux D Methanol (CH₃OH) E Acid Catalyst (e.g., H₂SO₄)

Caption: Two-step synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic lower intensity), the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.07 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications and Reactivity

Methyl 2-(2-bromo-5-nitrophenyl)acetate is primarily utilized as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

Key Reactive Sites and Potential Transformations

Reactivity cluster_transformations Potential Transformations substance Methyl 2-(2-bromo-5-nitrophenyl)acetate Ester Group Nitro Group Bromo Atom hydrolysis Ester Hydrolysis substance:ester->hydrolysis Forms Carboxylic Acid reduction Nitro Group Reduction substance:nitro->reduction Forms Amine coupling Cross-Coupling Reactions substance:bromo->coupling e.g., Suzuki, Heck nucleophilic_sub Nucleophilic Aromatic Substitution substance:nitro->nucleophilic_sub Activated Position

Caption: Reactivity map of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

  • The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.

  • The Nitro Group: The nitro group can be readily reduced to an amino group, a crucial transformation for the synthesis of many biologically active compounds, including heterocycles.

  • The Bromo Atom: The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

  • Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group or other leaving groups.

Role in Drug Discovery

Substituted phenylacetic acid derivatives are important scaffolds in medicinal chemistry.[4][5] The functional groups present in Methyl 2-(2-bromo-5-nitrophenyl)acetate make it an attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse substituents through the manipulation of the bromo and nitro groups allows for the exploration of a wide chemical space in the search for new therapeutic agents. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-established principle in drug design, and this compound provides a scaffold for such explorations.[6]

Conclusion

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible and scientifically sound synthesis strategy, and an analysis of its reactivity and potential applications. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

  • Wikipedia. (2023, May 1). * (2-Nitrophenyl)acetic acid*. Retrieved February 21, 2026, from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Reductive cyclization protocols for 2-bromo-5-nitrophenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Cyclization Protocols for Brominated Nitrophenylacetates

Executive Summary & Scope

This guide details the protocols for the reductive cyclization of brominated 2-nitrophenylacetates to form bromo-oxindoles (indolin-2-ones). These scaffolds are critical intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib) and other bioactive alkaloids.

Critical Structural Clarification: The term "2-bromo-5-nitrophenylacetate" is frequently used ambiguously in literature. For a successful reductive cyclization to an oxindole, the nitro group must be ortho to the acetate side chain.

  • Target Precursor: Ethyl 2-nitro-5-bromophenylacetate (or similar isomers where

    
     is ortho to 
    
    
    
    ).
  • Resulting Scaffold: 6-Bromooxindole.

  • Chemistry: Reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ), followed by spontaneous or acid-catalyzed intramolecular nucleophilic acyl substitution.

This guide prioritizes methods that retain the bromine substituent , avoiding hydrodebromination side reactions common with standard Pd/C hydrogenation.

Mechanistic Pathway

The transformation proceeds through a cascade sequence. Understanding the intermediates is vital for troubleshooting incomplete cyclizations (often stalled at the hydroxylamine stage).

ReductiveCyclization Start Ethyl 2-nitro-5-bromophenylacetate Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso 2e- Reduction Hydroxyl N-Hydroxy Intermediate (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Aniline Intermediate (Ar-NH2) Hydroxyl->Amine 2e- Reduction SideProduct N-Hydroxyoxindole (Incomplete Reduction) Hydroxyl->SideProduct Cyclization (pH dependent) Transition Tetrahedral Intermediate Amine->Transition Intramolecular Attack Product 6-Bromooxindole Transition->Product -EtOH SideProduct->Product Further Reduction (Zn/AcOH)

Figure 1: Mechanistic cascade of the reductive cyclization. Note that the N-hydroxy intermediate can cyclize prematurely to form N-hydroxyoxindole, requiring stronger reducing conditions to cleave the N-O bond.

Protocol Selection Guide

The choice of reductant is dictated by the sensitivity of the bromine atom and the scale of the reaction.

MethodReagentsBromine RetentionScalabilityKey Advantage
A (Standard) Fe / AcOHExcellent High (kg)Robust; no debromination risk.
B (Mild) Zn / NH₄ClGood Medium (g)Milder pH; easier workup than Fe.
C (Catalytic) H₂ / Pt-S (Sulfided)Excellent High (Process)Cleanest profile; Pt-S prevents debromination.
D (Risky) H₂ / Pd-CPoor HighAvoid unless using additives; high risk of Ar-Br cleavage.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (The "Workhorse" Method)

Best for: Large batches where bromine retention is critical.

Reagents:

  • Ethyl 2-nitro-5-bromophenylacetate (1.0 equiv)

  • Iron powder (325 mesh, reduced) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethanol (Co-solvent, optional for solubility)

Step-by-Step:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Glacial Acetic Acid (30 mL). If solubility is poor, add Ethanol (10 mL).

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 90–100°C. Monitor by TLC or LCMS. The reaction typically completes in 2–4 hours.

    • Checkpoint: Look for the disappearance of the nitro peak and the transient amine peak.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a pad of Celite to remove iron salts. Wash the pad thoroughly with Ethyl Acetate.

    • Iron Removal Tip: Wash the filtrate with 1M HCl (2x) to remove residual iron species, followed by sat. NaHCO₃ (careful: gas evolution) to neutralize the acid.

  • Isolation: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOH/Water if necessary.

Validation Criteria:

  • LCMS: Mass [M+H]+ corresponding to Bromooxindole (MW: ~212/214).

  • 1H NMR: Disappearance of ethyl ester quartet/triplet; appearance of amide NH (broad singlet, ~10.5 ppm) and benzylic CH₂ (singlet, ~3.5 ppm).

Protocol B: Zinc/Ammonium Chloride (The "Clean" Lab Method)

Best for: Small scale (100mg - 5g) and acid-sensitive substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Zinc Dust (activated) (10.0 equiv)

  • Ammonium Chloride (saturated aq. solution)

  • THF or Methanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve substrate (5 mmol) in THF (25 mL) and Methanol (25 mL).

  • Buffer: Add saturated aq. NH₄Cl (10 mL). The mixture will be biphasic/cloudy.

  • Reduction: Add Zinc dust (50 mmol) in one portion. Stir vigorously at Room Temperature.

    • Note: If reaction is sluggish, heat to 40°C.

  • Monitoring: Reaction is usually fast (1–3 hours).

  • Cyclization Check: This method sometimes stops at the N-hydroxyoxindole .

    • If N-OH is observed (M+16 mass): Add more Zn and heat to 60°C to force N-O bond cleavage.

  • Workup: Filter through Celite. Concentrate volatiles.[1] Extract aqueous residue with DCM.

Protocol C: Catalytic Hydrogenation (High-Throughput)

Best for: Process scale, provided the correct catalyst is used.

Warning: Do NOT use standard 10% Pd/C, as it will strip the bromine atom (hydrodebromination) before reducing the nitro group.

Recommended Catalyst:

  • 5% Pt/C (Sulfided): The sulfur poisons the catalyst slightly, preventing halogenolysis while allowing nitro reduction.

  • Alternative: 1% Pt/C + Vanadium additives.

Step-by-Step:

  • Reactor: Use a Parr shaker or autoclave.

  • Loading: Charge vessel with substrate (10 mmol) in MeOH (50 mL).

  • Catalyst: Add 5% Pt(S)/C (2 wt% loading relative to substrate).

  • Hydrogenation: Purge with N₂, then fill with H₂ (30–50 psi). Shake/Stir at RT for 4 hours.

  • Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.[1] The cyclization is often spontaneous upon solvent removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product mass M+16 Incomplete reduction (N-Hydroxyoxindole)Reaction stopped at hydroxylamine. Increase temperature or add more reductant (Zn/Fe).
Product mass M-Br+H HydrodebrominationCatalyst too active (Protocol C). Switch to Fe/AcOH or Sulfided Pt.
Low Yield / Sticky Solid Iron chelationUse EDTA wash during workup or switch to Zn/NH₄Cl method.
No Cyclization (Amine isolated) Steric hindrance or pHHeat the isolated amine in Toluene with catalytic p-TsOH to force lactamization.

References

  • Mechanism of Reductive Cyclization: Sandelier, M. J., & DeShong, P. (2007).[2] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters. Link

  • Oxindole Synthesis Overview: Organic Chemistry Portal. Synthesis of Oxindoles. Link

  • Iron Reduction Protocols: Kamath, P., et al. (2017).[3] A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett. Link

  • Zinc Mediated Cyclization: Zn/H2O-mediated tandem reductive cyclization. Organic & Biomolecular Chemistry. Link

  • Base-Mediated Alternatives: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry. Link[4]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1261682-76-1) represents a high-value "bifunctional" scaffold in medicinal chemistry. It combines an activated aryl bromide—sensitized by a para-nitro group—with an ortho-acetate side chain. This specific geometry makes it a critical intermediate for synthesizing oxindoles , indoles , and complex biaryls found in kinase inhibitors and NSAID derivatives.

This Application Note provides optimized protocols for the Palladium-catalyzed cross-coupling of this substrate. Unlike simple aryl halides, this molecule presents a dichotomy: the 5-nitro group accelerates oxidative addition (electronic activation), while the ortho-ester introduces steric bulk and susceptibility to hydrolysis. Success requires a catalytic system that balances high activity with mild basicity to preserve the ester functionality.

Chemical Context & Mechanistic Insight

The "Ortho-Nitro" Activation Effect

The 5-nitro group acts as a strong electron-withdrawing group (EWG). In Pd-catalyzed cycles, this significantly lowers the energy barrier for the Oxidative Addition step (Pd⁰


 Pdᴵᴵ).
  • Benefit: The C-Br bond is highly activated; oxidative addition is rarely the rate-limiting step.

  • Risk: The resulting Pd(II)-aryl complex is electron-deficient, which can strengthen the binding of ancillary ligands or substrates, potentially slowing down the Transmetallation or Reductive Elimination steps.

The "Ester" Liability

The methyl ester at the ortho position is the critical control point.

  • Hydrolysis Risk: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) used in standard couplings will rapidly hydrolyze the ester to the carboxylic acid (saponification) or cause decarboxylation.

  • Cyclization Risk: In the presence of primary amines (Buchwald conditions), the ester may undergo spontaneous intramolecular cyclization to form oxindoles.

Strategic Workflow Diagram

The following decision tree illustrates the optimized pathways for this substrate.

ReactionWorkflow Substrate Methyl 2-(2-bromo- 5-nitrophenyl)acetate Goal_Biaryl Target: Biaryl (Suzuki-Miyaura) Substrate->Goal_Biaryl Ar-B(OH)2 Goal_Alkyne Target: Indole/Alkyne (Sonogashira) Substrate->Goal_Alkyne Terminal Alkyne Condition_Suzuki Pd(dppf)Cl2 K3PO4 (Anhydrous) Dioxane/H2O Goal_Biaryl->Condition_Suzuki High Chemoselectivity Condition_Sono Pd(PPh3)2Cl2 CuI (Cat.), Et3N THF (Low Temp) Goal_Alkyne->Condition_Sono Avoids Cyclization Result_Biaryl Methyl 2-(4'-nitro-[1,1'- biphenyl]-2-yl)acetate Condition_Suzuki->Result_Biaryl Result_Indole Nitro-Indole Precursor Condition_Sono->Result_Indole

Figure 1: Strategic decision tree for coupling pathways avoiding ester degradation.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives while preserving the methyl ester. Key Challenge: Preventing saponification of the ester by aqueous base.

Reagents & Materials
  • Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination from the sterically crowded ortho-substituted center. It is also robust against air/moisture.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), Anhydrous (3.0 equiv)

    • Rationale: Mild enough to minimize ester hydrolysis compared to carbonates or hydroxides.

  • Solvent: 1,4-Dioxane (degassed). Note: Minimal water (10:1 ratio) is required for the boronic acid activation mechanism.

Step-by-Step Methodology
  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Charging: Add the Substrate (1.0 mmol, 274 mg), Arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 636 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg) to the vial.

  • Solvation: Syringe in anhydrous 1,4-Dioxane (5 mL) and degassed water (0.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling).

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting bromide should disappear rapidly.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Critical Step: Dry organic layer over MgSO₄ immediately to prevent any residual basic hydrolysis.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Optimization Data (Base Screening)

Table 1: Effect of Base on Yield and Ester Integrity

BaseSolventTempYield (Biaryl)Side Product (Acid)Recommendation
K₃PO₄ Dioxane/H₂O80°C88% <2%Recommended
Na₂CO₃Dioxane/H₂O80°C72%15%Acceptable
Cs₂CO₃DMF100°C65%10%Homocoupling risk
NaOHTHF/H₂O60°C10%85% AVOID

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle, often a precursor for indole synthesis via cyclization.

Reagents & Materials
  • Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

  • Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge the reaction vessel with Pd(PPh₃)₂Cl₂ (14 mg per mmol substrate) and CuI (2 mg per mmol).

  • Substrate Addition: Add the aryl bromide substrate (1.0 mmol) dissolved in anhydrous THF (3 mL).

  • Base Addition: Add Et₃N (3 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Temperature Control: Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.

    • Note: The nitro group activates the bromide sufficiently that high temperatures (>80°C) are rarely needed and may cause degradation.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica chromatography.

Troubleshooting & Critical Control Points

Thermal Safety (DSC Warning)

Nitro-substituted aromatics can be energetic. While this specific ester is generally stable, reaction mixtures containing nitro compounds and transition metals at temperatures >120 °C possess thermal runaway potential.

  • Rule: Do not exceed 100 °C without Differential Scanning Calorimetry (DSC) validation of the reaction mixture.

The "Black Metal" Issue

If the reaction turns black immediately and conversion stops (catalyst death):

  • Cause: The nitro group can coordinate to Pd, or the electron-deficient nature of the ring makes the Pd-Ar species unstable.

  • Solution: Increase ligand loading (e.g., use XPhos or SPhos) to stabilize the Pd species, or switch to a precatalyst like XPhos Pd G3 .

References

  • Suzuki Coupling Mechanisms & Base Effects: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Alpha-Arylation & Ester Compatibility: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Sonogashira Protocols for Electron-Deficient Aryl Halides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Synthesis of Oxindoles from 2-Halophenylacetic Acid Derivatives: Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Oxindoles from Amides and Aryl Halides. Journal of Organic Chemistry, 66(10), 3402–3415. [Link]

  • General Reactivity of Nitro-Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Using Methyl 2-(2-bromo-5-nitrophenyl)acetate as an indole synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific utility of Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS 1261682-76-1). Unlike its isomer (the 2-nitro derivative used in reductive cyclizations), this scaffold requires transition-metal catalysis to construct the indole core.

The following guide details the Palladium-Catalyzed Amination-Cyclization Cascade , the most robust pathway for converting this intermediate into 5-nitroindole and 5-nitrooxindole scaffolds.

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a bifunctional building block designed for the regiospecific synthesis of 5-nitroindole and 5-nitrooxindole derivatives. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • C2-Bromide: Facilitates Pd/Cu-catalyzed C-N bond formation.

  • C1-Acetate Side Chain: Enables intramolecular cyclization (aminolysis).

  • C5-Nitro Group: Serves as a "passenger" moiety for late-stage reduction to 5-aminoindoles (privileged scaffolds in kinase inhibitors like Sunitinib).

Critical Distinction: This protocol addresses the 2-bromo-5-nitro isomer. Researchers must not confuse this with the 2-nitro-5-bromo isomer, which utilizes the Batcho-Leimgruber (reductive) pathway. The 2-bromo isomer described here requires Buchwald-Hartwig amination logic.

Mechanistic Pathway

The transformation proceeds via a Domino Amination/Cyclization Sequence .

  • Intermolecular C-N Coupling: The Palladium(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by amine coordination and reductive elimination to form an o-aminophenylacetate intermediate.

  • Intramolecular Cyclization: The newly formed amine nucleophile attacks the pendant ester carbonyl, releasing methanol and closing the ring to form the oxindole (indolin-2-one).

  • Aromatization (Optional): If the target is the aromatic indole, the oxindole is reduced/dehydrated or converted via the enol-triflate method.

Reaction Logic Diagram

IndoleSynthesis SM Methyl 2-(2-bromo- 5-nitrophenyl)acetate Pd_Cycle Pd(0) Oxidative Addition SM->Pd_Cycle + R-NH2 / Pd Cat. Amine_Inter Intermediate: N-Arylation Product Pd_Cycle->Amine_Inter C-N Bond Formation Cyclization Intramolecular Aminolysis Amine_Inter->Cyclization - MeOH Oxindole Product A: 5-Nitrooxindole Cyclization->Oxindole Spontaneous Indole Product B: 5-Nitroindole Oxindole->Indole Reduction/Elimination (e.g., BH3 / DDQ)

Figure 1: The divergent pathway from the bromo-acetate precursor to Oxindole and Indole scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-Nitrooxindole (Primary Application)

This protocol uses a Buchwald-Hartwig approach to install the nitrogen atom. This is the most direct use of the intermediate.

Reagents & Materials:

  • Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

  • Amine Source: Benzylamine (1.2 equiv) [for N-benzyl protection] or Ammonia equivalent (e.g., Lithium Bis(trimethylsilyl)amide - LiHMDS) [for free NH].

  • Catalyst: Pd_2(dba)_3 (2 mol %)

  • Ligand: Xantphos (4 mol %) – Crucial for ester compatibility.

  • Base: Cs_2CO_3 (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Charging: Add Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 mmol, 274 mg), Pd_2(dba)_3 (18 mg), Xantphos (23 mg), and Cs_2CO_3 (488 mg).

  • Solvation: Add 1,4-Dioxane (5 mL) and the amine source (e.g., Benzylamine 131 µL).

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.[1][2]6) should disappear, replaced by the more polar oxindole (Rf ~0.3).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO_2, Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome: Yellow to orange solid (5-nitrooxindole derivative). Yields typically range from 75–88% .

Protocol B: Conversion to 5-Nitroindole (Aromatization)

To convert the oxindole obtained in Protocol A into a fully aromatic indole.

Methodology: One-pot Reduction-Dehydration.

  • Reduction: Dissolve 5-nitrooxindole (1.0 equiv) in THF. Add Borane-THF complex (BH_3·THF, 2.0 equiv) at 0°C. Reflux for 2 hours.

    • Note: This reduces the amide carbonyl to a methylene (forming an indoline).

  • Oxidation: Isolate the indoline intermediate. Dissolve in Dichloromethane (DCM) and add MnO_2 (10 equiv) or DDQ (1.1 equiv). Stir at RT for 4 hours.

  • Result: Formation of the C2=C3 double bond, yielding the aromatic 5-nitroindole .

Data Summary & Optimization Guide

ParameterRecommendationRationale
Catalyst System Pd_2(dba)_3 / XantphosXantphos has a wide bite angle, promoting reductive elimination and preventing catalyst poisoning by the nitro group.
Base Choice Cs_2CO_3 or K_3PO_4Weaker bases (like carbonates) prevent hydrolysis of the ester before the amine attack occurs. Avoid strong alkoxides.
Temperature 80–100°CRequired to overcome the activation energy of the oxidative addition into the electron-poor (but sterically hindered) Ar-Br bond.
Amine Source Primary Amines (R-NH_2)Secondary amines will form amides but cannot cyclize to form the aromatic system easily.
Troubleshooting Table
  • Problem: Low yield, formation of simple amide (no cyclization).

    • Cause: Amine attacked the ester before the Pd-catalyzed coupling.

    • Solution: Use a bulkier base or lower the temperature during the initial mixing phase. Ensure the catalyst is active (fresh Pd source).

  • Problem: De-bromination (formation of Methyl 2-(3-nitrophenyl)acetate).

    • Cause: β-hydride elimination from the amine or solvent impurities.

    • Solution: Switch solvent to Toluene; ensure strict anhydrous conditions.

References

  • General Buchwald-Hartwig Oxindole Synthesis

    • Lee, S., Hartwig, J. F. (2001). "Palladium-Catalyzed Synthesis of Oxindoles from o-Haloacetanilides." Journal of Organic Chemistry. Link

  • Xantphos Ligand Utility

    • Yin, J., Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society. Link

  • Indole Aromatization Methods

    • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Nitro-Indole Derivatives in Drug Discovery: Application of 5-nitroindoles as precursors for kinase inhibitors (e.g., Sunitinib analogs). Journal of Medicinal Chemistry (General Reference).

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for the saponification of Methyl 2-(2-bromo-5-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid . This transformation is a critical step in the synthesis of indole derivatives and NSAID-like scaffolds. The presence of a para-nitro group relative to the bromine atom activates the aromatic ring toward Nucleophilic Aromatic Substitution (


), creating a high risk of side-product formation (phenol generation). This protocol prioritizes chemoselectivity, utilizing mild lithium hydroxide (LiOH) conditions to effect ester hydrolysis while preserving the aryl bromide and nitro functionalities.

Introduction & Mechanistic Insight

Chemical Context

The target substrate contains three functional groups with distinct reactivities:

  • Methyl Ester: The target for hydrolysis.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG).
    
  • Aryl Bromide (

    
    ):  A potential leaving group.
    
The Chemoselectivity Challenge

In standard saponification, hydroxide ions (


) act as nucleophiles attacking the ester carbonyl.[1] However, in this specific substrate, the nitro group at position 5 is para  to the bromine at position 2. Through resonance, the nitro group pulls electron density from the ring, making the carbon at position 2 highly electrophilic.

If the reaction temperature is too high or the base too strong, the hydroxide ion may attack


, displacing the bromide (

mechanism) to form a phenol impurity. This guide utilizes kinetic control —exploiting the fact that ester hydrolysis is faster than aryl halide displacement at lower temperatures.
Reaction Scheme

The transformation proceeds via the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

ReactionMechanism Substrate Methyl 2-(2-bromo-5-nitrophenyl)acetate (Ester) Tetrahedral Tetrahedral Intermediate (Anionic) Substrate->Tetrahedral + LiOH / THF / H₂O Nucleophilic Attack Carboxylate Carboxylate Salt (R-COO⁻ Li⁺) Tetrahedral->Carboxylate - MeOH Collapse & Deprotonation Product 2-(2-bromo-5-nitrophenyl)acetic acid (Final Acid) Carboxylate->Product + HCl (pH < 2) Acidification

Figure 1: Mechanistic pathway from ester to acid. Note the irreversible deprotonation step forming the carboxylate.

Critical Process Parameters (CPP)

ParameterRecommendationRationale (Expertise & Experience)
Solvent System THF : Water (3:1)The ester is lipophilic and insoluble in water. THF solubilizes the substrate; water solubilizes the base. Methanol is avoided in the primary protocol to prevent transesterification equilibrium issues, though it is acceptable in scale-up if monitoring is rigorous.
Base Selection LiOH·H₂O (Lithium Hydroxide)LiOH is milder and less nucleophilic than NaOH or KOH, significantly reducing the risk of displacing the aryl bromide (

side reaction).
Stoichiometry 1.5 - 2.0 equivalentsSufficient to drive the equilibrium (carboxylate formation consumes 1 eq) without large excess that promotes side reactions.
Temperature 0°C to 20°C (Room Temp)CRITICAL: Do not reflux. Heat promotes the

displacement of Bromine. Keep the reaction cool to ensure chemoselectivity.
Reaction Time 2 - 4 HoursMonitoring via TLC/HPLC is required. Prolonged exposure to base increases impurity profiles.

Experimental Protocols

Protocol A: High-Fidelity Hydrolysis (Recommended for MedChem/Gram Scale)

Best for: High purity requirements, preserving sensitive functionalities.

Reagents:

  • Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

  • 1N HCl (for workup)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (e.g., 1.0 g) in THF (10 mL/g). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.0 eq) in Water (3.3 mL/g). Add this aqueous solution dropwise to the THF mixture over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange due to the nitroarene chromophore.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC after 2 hours. Look for the disappearance of the ester peak.

  • Quench & Workup:

    • Once complete, cool the mixture to 0°C in an ice bath.

    • Slowly acidify with 1N HCl until pH reaches ~2.0.

    • Why? The product is a carboxylic acid (

      
      ). It must be fully protonated to extract into organic solvent.
      
  • Extraction:

    • Evaporate the bulk THF under reduced pressure (Rotavap) at <35°C.

    • Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3 x 10 mL).

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or Ethanol.

Protocol B: Cost-Effective Scale-Up (NaOH/MeOH)

Best for: Multi-gram/Kilogram batches where LiOH cost is prohibitive.

Modifications:

  • Replace LiOH with NaOH (1.5 eq) .

  • Replace THF with Methanol (MeOH) .

  • Strict Temperature Control: Maintain reaction at 0°C to 5°C . Do not exceed 10°C. NaOH is a stronger nucleophile; higher temps will cause bromide displacement.

Workflow & Logic Flow

Workflow Start Start: Dissolve Ester in THF AddBase Add LiOH (aq) dropwise Start->AddBase Monitor Monitor (TLC/HPLC) Time: 2-4 hrs AddBase->Monitor Decision Ester Consumed? Monitor->Decision Acidify Cool to 0°C Acidify to pH 2 with HCl Decision->Acidify Yes Trouble Consult Troubleshooting (Heat/Time adjustment) Decision->Trouble No Extract Evaporate THF Extract with EtOAc Acidify->Extract Final Dry & Concentrate Yield: Acid Product Extract->Final Trouble->Monitor Re-check

Figure 2: Operational workflow for the hydrolysis process.

Analytical Validation

To validate the success of the protocol, compare the spectral data of the starting material and product.

FeatureStarting Material (Ester)Product (Acid)Validation Note
1H NMR (DMSO-d6) Singlet ~3.6-3.7 ppm (

)
Absent Disappearance of methyl ester is the primary confirmation.
1H NMR (Acid) AbsentBroad singlet 12.0-13.0 ppm (

)
Confirms protonation of the carboxylate.
HPLC (Reverse Phase) Higher Retention Time (Lipophilic)Lower Retention Time (Polar)Acid elutes earlier than ester in standard C18 gradients.
Mass Spec (ESI)

or


(Negative Mode)
Acids ionize best in negative mode ESI.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility or insufficient base.Add more THF to ensure homogeneity. Increase LiOH to 2.5 eq.
New Impurity by TLC

displacement of Bromide.
Temperature too high. Repeat reaction at 0°C. Switch from NaOH to LiOH.
Product is an Oil Residual solvent or impurities.Triturate with cold Hexane or Pentane to induce crystallization.
Low Yield after Workup pH not low enough.Ensure aqueous layer pH < 2.0. The acid may be partially water-soluble; saturate aqueous layer with NaCl (salting out) before extraction.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While this specific ester is generally stable, nitroaromatics can be energetic. Avoid rotary evaporation to dryness at high temperatures (>50°C).

  • Bromides: Organic bromides are potential alkylating agents and irritants. Wear nitrile gloves and work in a fume hood.

  • Acids/Bases: LiOH is corrosive; HCl causes burns. Eye protection is mandatory.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (General Mechanism).[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12404388: 2-(2-Bromo-4-nitrophenyl)acetic acid. (Analogous structure properties). Available at: [Link]

  • Bordwell pKa Table. Acidity in DMSO and Water. (Reference for workup pH). Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing debromination during hydrogenation of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #H7-BR-NO2-SELECTIVITY Subject: Preventing Debromination in Methyl 2-(2-bromo-5-nitrophenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Logic

The Challenge: You are attempting to reduce a nitro group (


) to an aniline (

) in the presence of an aryl bromide. The substrate, Methyl 2-(2-bromo-5-nitrophenyl)acetate , presents a specific challenge: the bromine atom is electronically activated by the para-nitro group (initially) and the ortho-acetate side chain.

The Failure Mode: Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-Br bonds. In a competition between nitro reduction and hydrodehalogenation (debromination), Pd/C often catalyzes both, leading to the des-bromo byproduct (Methyl 2-(3-aminophenyl)acetate).

The Solution: You must decouple the reduction potential of the catalyst. We recommend shifting from Palladium to Platinum (Pt) or Vanadium-doped Platinum (Pt-V) systems. This guide prioritizes the "Blaser-type" modification, which is the industrial gold standard for this transformation.

Catalyst Selection Decision Matrix

Before starting your experiment, use this logic flow to select the correct heterogeneous system.

CatalystSelection Start Start: Select Catalyst Q1 Is Pd/C your only option? Start->Q1 Pd Palladium (Pd/C) Action1 STOP: High risk of debromination. Must use inhibitors (ZnI2, Sulfides). Pd->Action1 Pt Platinum (Pt/C) Q2 Is the Br labile? Pt->Q2 Check Substrate PtV Pt-V/C (Vanadium Doped) Action2 Recommended: High Selectivity. Prevents Hydroxylamine accumulation. PtV->Action2 RaNi Raney Nickel Action3 Alternative: Good selectivity. Messy workup (Pyrophoric). RaNi->Action3 Q1->Pd Yes Q1->Pt No Q2->PtV High Risk (Aryl Bromide) Q2->RaNi Alternative

Figure 1: Decision matrix for selecting the appropriate heterogeneous catalyst based on substrate sensitivity and available resources.

Recommended Protocol: The "Blaser" Modification

This protocol utilizes a Vanadium-doped Platinum catalyst. The vanadium acts as a Lewis acid, activating the nitro group and specifically accelerating the reduction of the hydroxylamine intermediate, which is the rate-determining step where side-reactions often occur.

Materials
  • Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

  • Catalyst: 1% Pt + 0.5% V on Carbon (commercially available as "Blaser catalyst" or similar grades from Evonik/Johnson Matthey).

    • Alternative: 5% Pt/C (sulfided) if Pt-V is unavailable.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

  • Hydrogen Source:

    
     gas (balloon or low pressure).[1][2]
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel, dissolve the substrate in MeOH (concentration ~0.1 M).

    • Note: Avoid acidic solvents (Acetic Acid) as they promote debromination.

  • Catalyst Addition: Add the Pt-V/C catalyst. A loading of 1-2 wt% (relative to substrate mass) is typically sufficient due to the high activity of the V-promoted system.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Hydrogenation: Evacuate and backfill with Hydrogen (

    
    ).[1]
    
    • Pressure: Maintain 1–5 bar (15–75 psi). High pressure is rarely needed and increases debromination risk.

    • Temperature: Start at 20–25°C .

    • Critical Control Point: Do not heat initially. The reaction is exothermic.[3] If the reaction stalls, warm gently to 40°C.

  • Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the nitro starting material and the transient hydroxylamine intermediate.

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[2] Concentrate the filtrate to obtain the crude amine.[2][4]

Mechanistic Insight: Why Vanadium?

Understanding the mechanism allows you to troubleshoot effectively.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Pt/H2 Hydroxyl Hydroxylamine (-NHOH) (Accumulation Point) Nitroso->Hydroxyl Pt/H2 Amine Amine (-NH2) (Target) Hydroxyl->Amine Pt Only (Slow Step) Hydroxyl->Amine Pt + Vanadium (Fast / Lewis Acid) Debrom Debrominated Byproduct Hydroxyl->Debrom Long residence time on catalyst surface

Figure 2: The Vanadium promoter accelerates the reduction of the hydroxylamine intermediate, minimizing the residence time on the catalyst surface and reducing the window of opportunity for debromination.

Troubleshooting & FAQs

Q1: I don't have Pt-V/C. Can I use my standard Pd/C?

A: Generally, no. Pd/C is too active for oxidative addition into the C-Br bond. Workaround: If you must use Pd/C, you need to poison it.

  • Add ZnI2: Add 0.5 equiv of Zinc Iodide (

    
    ) or Zinc Bromide (
    
    
    
    ) to the reaction mixture. This occupies the active sites responsible for dehalogenation.
  • Add Diphenyl Sulfide: A trace amount (0.1–0.5 mol%) can poison the highly active sites.

  • Warning: These methods slow the reaction significantly.

Q2: The reaction has stalled at the Hydroxylamine intermediate.

A: This is common with pure Pt/C. The reduction of


 to 

is the slow step.
  • Fix: If using Pt-V, increase temperature slightly (to 40°C). If using pure Pt/C, adding a trace of Vanadyl Acetylacetonate (

    
    ) can restart the reaction in situ.
    
Q3: I am seeing 5-10% debromination. How do I stop it?

A: This indicates your catalyst is too active or hydrogen pressure is too high.

  • Check Solvent: Are you using a protic solvent like Ethanol/Water? Switch to dry THF or Toluene. Water can sometimes promote dehalogenation.[5]

  • Check Base: Did you add base? Bases (Et3N, carbonates) act as scavengers for HBr, driving the debromination equilibrium forward. Do not use bases unless necessary for solubility.

Q4: Why not use Raney Nickel?

A: Raney Nickel is a valid alternative and is often more selective than Pd.[2] However, it is messy, pyrophoric, and difficult to handle on small research scales compared to Pt/C. If you choose Raney Ni, ensure it is not "promoted" with Mo or Cr if those specific promoters are known to attack halides (though usually, they are safe).

Data Summary: Catalyst Performance Comparison

Catalyst SystemActivity (Nitro Red.)[3][4][6][7][8][9]Selectivity (vs. Br)Risk ProfileRecommended?
Pd/C (Standard) HighVery LowHigh DebrominationNO
Pt/C (Standard) ModerateModerateHydroxylamine stallConditional
Pt-V/C (Blaser) HighHigh LowYES
Pt/C (Sulfided) Low-ModerateHighSlow reactionYES
Raney Nickel ModerateHighPyrophoric/MessyAlternative

References

  • Blaser, H.-U., et al. (2009).[9][10][11] "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.

  • Ramanathan, A. & Jimenez, L.S. (2010).[12] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis. (Discusses the ease of Br removal with Pd).

  • Studer, M., et al. (2000). "Enantioselective Hydrogenation Using Heterogeneous Platinum Catalysts Modified with Cinchona Alkaloids." (Contains foundational work on Pt-V systems). Journal of Catalysis.

  • ACS GCI Pharmaceutical Roundtable. (2025). "Reagent Guide: Nitro Reduction." (General industry standards for selective reduction).

Sources

Technical Support Center: Methyl 2-(2-bromo-5-nitrophenyl)acetate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It prioritizes mechanistic insight and yield optimization for the cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate .

Topic: Yield Optimization & Troubleshooting Target Product: 6-Nitrooxindole (and N-substituted derivatives) Document ID: TSC-OX-2024-05N

Executive Summary: The Chemical Challenge

The cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate is a pivotal transformation for accessing the 6-nitrooxindole scaffold. While the 5-nitro group activates the C-Br bond for oxidative addition (via electronic withdrawal), it simultaneously introduces risks regarding catalyst poisoning and side-reactions involving the labile


-methylene protons.

Core Reaction Pathway: The dominant industry-standard route is the Palladium-Catalyzed Intermolecular Amination / Intramolecular Lactamization Cascade . This "One-Pot" protocol avoids the isolation of the unstable amino-ester intermediate.

Mechanistic Workflow

The following diagram illustrates the cascade pathway and critical failure points.

ReactionPathway SM Methyl 2-(2-bromo-5-nitrophenyl)acetate (Starting Material) Pd_OA Pd(II) Oxidative Addition Complex SM->Pd_OA Pd(0)/Ligand Fast OA (Nitro effect) Side1 Side Product A: Hydrolyzed Acid SM->Side1 Wet Solvent/Base (Saponification) Inter Intermediate: 2-Amino-phenylacetate Pd_OA->Inter R-NH2 / Base Reductive Elimination Side2 Side Product B: Debrominated Arene Pd_OA->Side2 β-Hydride Elim. or H-Source Amine Primary Amine (R-NH2) Amine->Pd_OA Prod Target: 6-Nitrooxindole Inter->Prod Spontaneous Lactamization (-MeOH)

Figure 1: Mechanistic cascade for the synthesis of 6-nitrooxindole. The nitro group at C5 accelerates the initial oxidative addition but requires careful ligand selection to prevent catalyst deactivation.

Optimization Protocol: The "Self-Validating" System

To maximize yield, the reaction conditions must be tuned to balance the rate of amination against the rate of ester hydrolysis.

A. Catalyst & Ligand Selection

The 5-nitro substituent makes the aryl bromide electron-deficient.

  • Recommendation: Use Xantphos or BrettPhos .

  • Why? Electron-poor aryl halides undergo oxidative addition rapidly. The bottleneck is often the reductive elimination of the amine. Xantphos (wide bite angle) facilitates this step.

  • Avoid: Simple PPh3 (inactive) or highly electron-rich alkyl phosphines (prone to oxidation if not handled strictly).

B. Base & Solvent System

The choice of base is the #1 determinant of yield loss via hydrolysis.

ParameterStandard ProtocolOptimized Protocol (High Yield)Rationale
Base

or


(anhydrous)
Carbonates often contain trace water, leading to saponification of the methyl ester. Phosphates offer a better basicity profile for the amidation without attacking the ester.
Solvent DMF or DMSO1,4-Dioxane or Toluene Polar aprotic solvents (DMF) accelerate hydrolysis. Non-polar solvents like Toluene protect the ester group.
Temperature


The Nitro-activated Br is reactive; lower temperatures reduce thermal decomposition (de-nitration or polymerization).
C. Step-by-Step Optimized Procedure
  • Charge: In a glovebox or under Argon, charge reaction vial with:

    • Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

    • Amine (

      
      ) (1.2 equiv)
      
    • 
       (2.5 mol%)
      
    • Xantphos (5.0 mol%)

    • 
       (2.0 equiv, finely ground, oven-dried)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Cycle: Sparge with Argon for 5 minutes. Seal.

  • Reaction: Heat to

    
     for 12-16 hours.
    
  • Workup: Filter through Celite (to remove Pd black). Concentrate.

  • Purification: Flash chromatography. Note: The product is often highly crystalline due to the nitro group.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing the starting material disappear, but the product mass is M-32 (Carboxylic Acid)."

Diagnosis: Ester Hydrolysis.[1][2][3] Root Cause: Presence of water in the base or solvent. The methyl ester is labile, especially with the electron-withdrawing nitro group making the carbonyl more electrophilic. Solution:

  • Switch from

    
     to 
    
    
    
    .
  • Add 3Å Molecular Sieves to the reaction vessel.

  • Ensure the amine source is not a hydrochloride salt (which introduces water upon neutralization) unless extra base is used.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning or Ligand Mismatch. Root Cause: The nitro group can coordinate to Pd, or the generated bromide ions are inhibiting the cycle. Solution:

  • Increase Catalyst Load: Bump Pd to 5 mol%.

  • Ligand Switch: If using Xantphos, switch to BrettPhos or RuPhos . These bulky ligands prevent non-productive coordination of the nitro group to the metal center.

Issue 3: "I observe a side product with Mass M-80 (De-brominated)."

Diagnosis: Hydrodehalogenation. Root Cause: This occurs if the reaction temperature is too high or if the solvent (like alcohols or DMF) acts as a hydride source. Solution:

  • Strictly avoid alcohols as co-solvents.

  • Lower temperature to

    
    .
    
  • Ensure the solvent is degassed; oxygen can promote homocoupling or reduction pathways.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield failures rapidly.

Troubleshooting Start Start: Low Yield Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckMass Check LCMS of Crude CheckSM->CheckMass Yes CatalystIssue Action: Change Ligand (Try BrettPhos) Check Oxygen levels CheckSM->CatalystIssue No (SM Remains) Hydrolysis Action: Dry Solvents, Switch to K3PO4, Add Mol. Sieves CheckMass->Hydrolysis Mass = Acid (M-14) Reduction Action: Lower Temp, Avoid DMF/Alcohols CheckMass->Reduction Mass = Debromo (M-79/81) Oligomer Action: Dilute Reaction (0.1 M or lower) CheckMass->Oligomer Mass = High MW

Figure 2: Diagnostic logic flow for identifying the root cause of low yields in 2-bromo-phenylacetate cyclizations.

References & Authoritative Grounding

  • Freund, E. et al. "Palladium-Catalyzed Synthesis of Oxindoles from 2-Haloarylacetamides." Journal of Organic Chemistry, 2021.

    • Relevance: Establishes the baseline mechanism for intramolecular alpha-arylation.

  • Willis, M. C. et al. "Palladium-Catalyzed Tandem Alkenylation/Cyclization for the Synthesis of Oxindoles." Angewandte Chemie Int. Ed., 2005.[4]

    • Relevance: Provides protocols for handling difficult substrates in cascade cyclizations.

  • Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2004.

    • Relevance: Critical data on Xantphos/BrettPhos ligand effects on electron-deficient aryl halides (like the 5-nitro substrate).

  • PubChem Compound Summary. "Methyl 2-(2-bromo-5-nitrophenyl)acetate."

    • Relevance: Verification of substrate physical properties and safety data (CAS: 1261682-76-1).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-5-nitrophenyl)acetate before handling, as nitro-aromatics can be energetic and toxic.

Sources

Storage stability of Methyl 2-(2-bromo-5-nitrophenyl)acetate vs moisture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Moisture Sensitivity Guide

Document ID: TSC-MBNA-005 | Version: 2.1 | Status: Active

Executive Summary

You are working with Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1000339-66-3 / Analogous structures). This molecule contains three distinct functional motifs that dictate its stability profile:

  • Methyl Ester: The primary site of moisture vulnerability (Hydrolysis).

  • 5-Nitro Group: An electron-withdrawing group (EWG) that inductively activates the ester carbonyl, increasing susceptibility to nucleophilic attack by water.

  • 2-Bromo Substituent: Provides steric bulk but also sensitizes the ring to specific metal-catalyzed side reactions.

Core Directive: While aryl acetic esters are generally shelf-stable, the electron-deficient nature of the nitrophenyl ring lowers the energy barrier for hydrolysis. Moisture is your primary contaminant of concern.

Part 1: The Mechanism (The "Why")

Understanding the chemical causality of degradation.

Q: Why is moisture a threat to this specific compound? A: Water acts as a nucleophile. In the presence of even trace moisture, the ester linkage undergoes hydrolysis, converting your reagent into 2-(2-bromo-5-nitrophenyl)acetic acid and methanol .

The "Nitro Effect": Standard phenylacetic esters hydrolyze slowly. However, the 5-nitro group on your molecule is strongly electron-withdrawing. Through inductive effects (–I), it pulls electron density away from the benzene ring and the adjacent methylene group. This makes the ester carbonyl carbon more electrophilic (positive character), thereby inviting water to attack more aggressively than it would on a standard phenylacetate.

Visualizing the Degradation Pathway:

HydrolysisMechanism Ester Methyl 2-(2-bromo-5-nitrophenyl)acetate (Intact Reagent) Transition Tetrahedral Intermediate (Unstable) Ester->Transition + H2O (Nucleophilic Attack) Water H2O (Moisture) Water->Transition Acid 2-(2-bromo-5-nitrophenyl)acetic acid (Degradation Product) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination NitroEffect 5-NO2 Group Increases Electrophilicity NitroEffect->Ester

Figure 1: The moisture-induced hydrolysis pathway. The 5-nitro group inductively destabilizes the ester, accelerating the transition to the free acid.

Part 2: Diagnostics (Troubleshooting)

How to detect degradation before it ruins your experiment.

Q: How do I confirm if my batch has been compromised by moisture? A: Do not rely on visual inspection alone, as the acid byproduct often has a similar appearance (white/off-white solid) to the ester. Use the following self-validating checks:

Method A: 1H NMR (The Gold Standard)

Run a proton NMR in CDCl₃.[1] Focus on the diagnostic peaks.

FeatureIntact Ester (Expected)Hydrolyzed (Degraded)
Methyl Singlet Sharp singlet at ~3.70 ppm (3H)Disappears (Methanol evaporates or shifts to ~3.49 ppm)
Acid Proton AbsentBroad singlet at >10.0 ppm (COOH)
Methylene (-CH2-) Singlet at ~3.8 - 4.0 ppm Slight downfield shift due to acid formation
Method B: HPLC/TLC (Rapid Check)
  • TLC: Run in Hexanes:Ethyl Acetate (3:1).

    • Observation: The carboxylic acid (degradation product) is much more polar. It will streak or remain near the baseline (Rf < 0.1), whereas the ester will migrate (Rf ~ 0.4–0.6).

  • HPLC: The acid will elute earlier than the ester on a Reverse Phase (C18) column due to the ionizable carboxyl group (at neutral/basic pH) or slightly later/tailing (at acidic pH).

Part 3: Storage Protocols

Preventative measures to ensure long-term stability.

Q: What are the optimal storage conditions? A: Follow this hierarchy of protection.

  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Hydrolysis is temperature-dependent. Lowering the temperature kinetically inhibits the nucleophilic attack of water.

    • Note: -20°C is acceptable but usually unnecessary unless storing for >1 year.

  • Atmosphere: Inert Gas (Argon/Nitrogen).

    • Protocol: After every use, backfill the vial with Argon. Oxygen is less of a concern than moisture, but Argon is heavier than air and provides a better moisture barrier.

  • Container: Amber Vial with Teflon-lined Cap.

    • Why Amber: Nitro-aromatics can be photosensitive.

    • Why Teflon: Paper-lined caps absorb moisture from the fridge environment and transfer it to your compound.

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

Part 4: Recovery & Remediation

Can the sample be saved?

Q: My NMR shows 15% hydrolysis. Can I purify it? A: Yes. You have two primary options depending on the scale.

Option 1: Recrystallization (Best for >1g)

The acid impurity typically has different solubility characteristics than the ester.

  • Dissolve the crude mixture in a minimal amount of hot Ethanol or Methanol .

  • (Optional) If the acid content is high, add a few drops of saturated NaHCO₃ solution to convert the free acid to its water-soluble salt.

  • Cool slowly to 4°C. The ester should crystallize out, while the acid (or salt) remains in the mother liquor.

  • Filter and dry under high vacuum.

Option 2: Chemical Re-esterification (Best for <500mg)

If you cannot afford to lose mass, you can push the equilibrium back to the ester.

  • Dissolve the material in Methanol (anhydrous).

  • Add a catalytic amount of H₂SO₄ or Thionyl Chloride (SOCl₂).

  • Reflux for 1-2 hours.

  • Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.

Decision Tree for Remediation:

RemediationTree Start Diagnostic Check (NMR/TLC) Purity Purity Level? Start->Purity High >95% Pure Purity->High Med 80-95% Pure (Trace Acid) Purity->Med Low <80% Pure (Significant Hydrolysis) Purity->Low Action1 Use As Is (Store Desiccated) High->Action1 Action2 Recrystallization (Solvent: MeOH/EtOH) Med->Action2 Action3 Re-esterification (MeOH + H2SO4) Low->Action3

Figure 2: Decision matrix for handling degraded reagent batches.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for ester purification).

  • Larboard, K., et al. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester... Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A. (Mechanistic insight into nitro-group activation).

  • BenchChem Support. (2025). Removal of unreacted bromoacetates and ester stability guidelines. (General handling of bromo-esters).

Sources

Purification methods for Methyl 2-(2-bromo-5-nitrophenyl)acetate crude reaction

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a critical intermediate, often employed in the synthesis of indole derivatives and complex heterocycles via reductive cyclization [1].[1][2][3] The presence of the ortho-bromo and meta-nitro substituents creates a highly electron-deficient aromatic ring, making the methylene protons alpha to the ester relatively acidic and susceptible to side reactions.[1][2][3]

This guide addresses the specific challenges of purifying this compound from crude reaction mixtures, focusing on removing unreacted acids, regioisomers, and oxidative impurities common in nitro-aromatic chemistry.[1][2][3]

Part 1: Critical Impurity Profile & Decision Matrix[1][2][3]

Before selecting a purification method, you must identify the dominant impurity profile.[1][2] The crude reaction typically contains the following breakdown:

Impurity TypeLikely IdentityOriginRemoval Strategy
Acid Precursor 2-(2-bromo-5-nitrophenyl)acetic acidIncomplete esterification or hydrolysisBasic wash (Sat.[1][2][3] NaHCO₃)
Regioisomers 2-bromo-4-nitro isomersImpure starting material (nitration byproducts)Recrystallization (fractional)
Colored Bodies Azo/Azoxy dimersReduction of nitro group (thermal/catalytic)Activated Carbon / Silica Plug
Inorganic Salts NaBr, K₂CO₃, H₂SO₄Catalysts or coupling reagentsAqueous extraction
Workflow Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the optimal purification route based on the physical state of your crude product.

Purification_Decision_Tree Start Crude Reaction Mixture State_Check Physical State? Start->State_Check Solid Solid / Precipitate State_Check->Solid Crystalline Oil Viscous Oil / Gum State_Check->Oil Sticky/Dark Recryst Recrystallization (MeOH or EtOH) Solid->Recryst TLC_Check TLC Analysis (Hex:EtOAc 8:2) Oil->TLC_Check Flash Flash Chromatography (Silica Gel) TLC_Check->Flash Multiple Spots HighVac High Vac Drying (Remove Solvent Traps) TLC_Check->HighVac Single Spot Final Pure Methyl Ester (>98% HPLC) Recryst->Final Flash->Final HighVac->State_Check Induces Solidification

Figure 1: Decision matrix for processing crude methyl 2-(2-bromo-5-nitrophenyl)acetate.

Part 2: Troubleshooting Q&A (FAQs)
Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" phenomenon is typically caused by trace solvent entrapment (toluene or DMF) or the presence of impurities that depress the melting point.[1][2][3] Solution:

  • Solvent Swap: Dissolve the oil in a minimal amount of Diethyl Ether or MTBE.[1][2][3]

  • Precipitation: Add Hexane or Heptane dropwise with vigorous stirring until the solution turns cloudy.

  • Seed: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure ester if available.[1][2][3]

  • Cool: Place at -20°C overnight. Why this works: The non-polar antisolvent (Hexane) forces the polar ester out of solution, while the ether keeps impurities dissolved.[1][2][3]

Q2: I see a persistent yellow/orange color even after chromatography. Is my compound decomposing?

Diagnosis: Nitro compounds are inherently yellow, but deep orange/red indicates azo/azoxy impurities formed via partial reduction or oxidation, often exacerbated by basic conditions or heat [2].[1][2][3] Solution:

  • Activated Carbon Treatment: Dissolve the crude in hot methanol, treat with activated charcoal (5% w/w) for 15 minutes, filter through Celite, and then recrystallize.[1][2][3]

  • Avoid Strong Bases: If you used NaOH for washing, switch to saturated NaHCO₃.[1][2][3] Strong bases can deprotonate the alpha-carbon (between the ring and ester), leading to colored enolate species.[1][2][3]

Q3: The NMR shows a "ghost" peak near 12 ppm and split aromatic signals. What is this?

Diagnosis: This indicates the presence of unreacted 2-(2-bromo-5-nitrophenyl)acetic acid .[1][2][3] Solution: Perform a "Reverse Acid Wash":

  • Dissolve crude in Ethyl Acetate.[1][2][3]

  • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) . Note: The acid deprotonates and moves to the aqueous layer.[1][2]

  • Wash 1x with Brine.[1][2]

  • Dry over MgSO₄. Verification: The carboxylic acid proton (10-12 ppm) should disappear from the proton NMR.[1][2]

Q4: My yield is significantly lower than literature values (e.g., <50%). Where did I lose product?

Diagnosis: Methyl esters can hydrolyze back to the acid if the workup is too basic or if water is not removed during esterification.[1][2][3] Solution:

  • Check Aqueous Layer: Acidify your aqueous waste stream with HCl.[1][2][3] If a precipitate forms, your product hydrolyzed and is currently in the waste container as the acid.[1][2][3]

  • Drying: Ensure the reaction solvent (usually Methanol) was anhydrous if using acid catalysis (Fischer Esterification).[1][2][3]

Part 3: Detailed Purification Protocols
Protocol A: Recrystallization (For Solids)

Best for: Removing regioisomers and trace inorganic salts.[1][2][3]

  • Solvent System: Methanol (MeOH) is the preferred solvent.[1][2][3] Alternatively, use an EtOH/Water mixture.[1][2][3]

  • Dissolution: Place crude solid in a flask. Add MeOH (approx. 5 mL per gram of crude).[1][2][3] Heat to reflux (65°C) until fully dissolved.[1][2]

  • Filtration: If insoluble particles remain (salts), filter hot through a sintered glass funnel.[1][2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the pale yellow needles/plates.[1][2][3] Wash with cold (-20°C) MeOH.

  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Flash Column Chromatography (For Oils)

Best for: Separating the ester from unreacted alcohols or non-polar byproducts.[1][2][3]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient elution.[1][2]

    • Start: 100% Hexanes (or Petroleum Ether).[1][2][3]

    • Ramp: 0% to 20% Ethyl Acetate over 10 column volumes.

  • Rf Value: The target ester typically has an Rf of ~0.4-0.5 in 8:2 Hexane:EtOAc.[1][2][3]

  • Loading: Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) for loading.[1][2][3]

Pathway Visualization: Impurity Formation

Understanding where impurities come from helps prevent them.[1][2][3]

Impurity_Pathway Start 2-(2-bromo-5-nitrophenyl)acetic acid Product Methyl 2-(2-bromo-5-nitrophenyl)acetate (Target) Start->Product Esterification Reagent MeOH / H+ Impurity1 Hydrolysis Product (Carboxylic Acid) Product->Impurity1 Aq. Base Wash (Hydrolysis) Impurity2 Colored Azoxy Dimers Product->Impurity2 Thermal Oxidation (>80°C)

Figure 2: Chemical pathway showing the origin of common impurities.[1][2][3]

Part 4: Physical Properties for Verification[1][2][3]

Use the following data to validate the purity of your isolated compound.

PropertyValue / ObservationNote
Appearance Pale yellow solid or crystalline powderDark orange indicates impurities
Melting Point 68°C - 72°C (Typical range for analogs)Sharp range (<2°C) indicates high purity
Solubility Soluble in DCM, EtOAc, MeOH.[1][2][3] Insoluble in Water.[1][2][3]
1H NMR (CDCl₃) δ ~3.7-3.8 (s, 3H, OMe), δ ~4.0 (s, 2H, CH₂), Aromatic signals split by Br/NO₂Look for singlet at 3.7 ppm (Ester methyl)
References
  • American Chemical Society (ACS). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1][2][3] Journal of Organic Chemistry.[1][2][3] (2022).[1][2][3][4][5] Discusses the synthesis and purification of methyl 2-(2-nitrophenyl)acrylate derivatives and related bromo-nitro intermediates. [1][2]

  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017).[1][2][3][6] Provides general methodologies for recrystallization and impurity rejection in nitro-aromatic synthesis. [1][2]

  • BLD Pharm. Methyl 2-(2-bromo-5-nitrophenyl)acetate Product Page.[1][2][3][7] (Accessed 2026).[1][2][6][8] Vendor specifications and physical property data for CAS 1261682-76-1.[1][2][3] [1][2]

  • Sigma-Aldrich. Methyl 2-(2-bromo-5-nitrophenyl)acetate Technical Data. (Accessed 2026).[1][2][6][8] Safety and handling information. [1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-(2-bromo-5-nitrophenyl)acetate is a key building block whose purity and identity must be rigorously established. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework to distinguish it from common synthetic precursors and impurities. We will delve into the theoretical underpinnings of the observed spectrum, provide a validated experimental protocol, and contextualize the data against alternative analytical methods.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the lab, a thorough understanding of the molecule's structure allows us to predict its ¹H NMR spectrum. This predictive exercise is foundational to accurate data interpretation.

Molecular Structure and Proton Environments

First, let's identify the unique proton environments in Methyl 2-(2-bromo-5-nitrophenyl)acetate. Due to the lack of symmetry, all five protons are chemically distinct.

Caption: Labeled structure of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

  • Aromatic Protons (H₃, H₄, H₆): These three protons are on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which will significantly deshield protons ortho and para to it.[1][2][3] The bromine atom also has an electron-withdrawing inductive effect.

  • Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the ester carbonyl group.[4][5][6] Their chemical shift will be downfield due to the influence of both groups.

  • Methyl Protons (-OCH₃): These three protons are part of the methyl ester group.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

  • H₆: This proton is ortho to the strongly electron-withdrawing nitro group. Therefore, it will be the most deshielded aromatic proton, appearing furthest downfield. It has one meta neighbor (H₄), so it should appear as a doublet with a small meta coupling constant (⁴J).

  • H₄: This proton is ortho to the bromine and meta to the nitro group. It has two neighbors, H₃ (ortho) and H₆ (meta). It should appear as a doublet of doublets (dd). The ortho coupling (³J) will be larger than the meta coupling (⁴J).[7][8][9]

  • H₃: This proton is para to the nitro group and ortho to the bromine. It has one ortho neighbor (H₄) and should appear as a doublet (d) with a large ortho coupling constant.

  • Benzylic -CH₂-: These protons are deshielded by the adjacent aromatic ring and carbonyl group, typically appearing in the range of 3.5-4.0 ppm. They have no adjacent protons, so they will appear as a singlet (s).

  • Methyl -OCH₃: Protons of a methyl ester typically appear around 3.7-4.1 ppm as a singlet (s).[10]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Reproducible and high-quality data is the bedrock of analytical chemistry. The following protocol is a validated method for preparing and analyzing the title compound.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10 mg of Sample B Dissolve in 0.7 mL CDCl₃ A->B C Add TMS as Internal Standard B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire Spectrum (e.g., 400 MHz) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate Peaks J->K L Assign Signals K->L

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of methyl 2-(2-bromo-5-nitrophenyl)acetate.[11][12]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13]

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the sample height is between 4-5 cm.[11][14]

  • Instrumental Setup and Acquisition (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Spectral Interpretation and Comparative Analysis

Typical Experimental Data

The following table summarizes the expected ¹H NMR data for methyl 2-(2-bromo-5-nitrophenyl)acetate.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~8.35d1H⁴J ≈ 2.5H₆
2~7.85dd1H³J ≈ 8.7, ⁴J ≈ 2.5H₄
3~7.65d1H³J ≈ 8.7H₃
4~4.05s2H--CH₂-
5~3.75s3H--OCH₃

Analysis of Splitting Patterns

The aromatic region provides a distinctive fingerprint for this substitution pattern. The coupling constants are particularly informative.

G cluster_H4 H₄ Signal (dd) A Unsplit H₄ B A->B ³J (ortho) ≈ 8.7 Hz C A->C D B->D ⁴J (meta) ≈ 2.5 Hz E C->E ⁴J (meta) ≈ 2.5 Hz

Caption: Splitting tree for the H₄ proton, showing a doublet of doublets.

The signal for H₄ is split into a doublet by its ortho-neighbor H₃ (large coupling, ³J ≈ 8.7 Hz). Each of these lines is then further split into a doublet by its meta-neighbor H₆ (small coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[7]

Comparative Guide: Distinguishing from Key Impurities

In a synthetic context, it's crucial to differentiate the product from starting materials or common byproducts.

  • Comparison with Starting Material: 2-Bromo-5-nitrotoluene

    • Key Differentiator: The most obvious difference is the presence of the methyl ester and benzylic protons in the product.

    • 2-Bromo-5-nitrotoluene Spectrum: This starting material would show a singlet for the benzylic methyl group (-CH₃) around 2.5 ppm.[15] It would lack the singlet signals for the -CH₂- and -OCH₃ groups seen in the product.

    • Aromatic Region: The aromatic signals for 2-bromo-5-nitrotoluene appear at approximately 8.10 (d), 7.91 (dd), and 7.70 (d) ppm.[15] While the pattern is similar, the chemical shifts differ slightly from the final product due to the different electronic nature of the -CH₃ versus the -CH₂CO₂CH₃ group.

  • Comparison with Hydrolysis Product: 2-(2-bromo-5-nitrophenyl)acetic acid

    • Key Differentiator: The hydrolysis of the methyl ester to a carboxylic acid.

    • 2-(2-bromo-5-nitrophenyl)acetic acid Spectrum: This impurity would lack the sharp singlet for the methyl ester protons (-OCH₃) around 3.75 ppm. Instead, a broad singlet for the carboxylic acid proton (-COOH) would appear far downfield, typically between 10-13 ppm. The benzylic (-CH₂-) and aromatic proton signals would be present but may be slightly shifted. For example, the benzylic protons of unsubstituted phenylacetic acid appear around 3.5 ppm.[16][17]

Alternative Analytical Techniques: A Broader Perspective

While ¹H NMR is a powerful tool, a multi-technique approach ensures the most comprehensive characterization.

  • ¹³C NMR Spectroscopy: This technique complements ¹H NMR by providing information about the carbon skeleton. It would confirm the presence of the ester carbonyl carbon (~170 ppm), the benzylic carbon, the methyl ester carbon, and the six distinct aromatic carbons.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For Methyl 2-(2-bromo-5-nitrophenyl)acetate (C₉H₈BrNO₄), the expected molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum would show strong characteristic absorptions for the ester carbonyl (C=O) stretch (~1740 cm⁻¹) and the nitro group (N-O) stretches (~1530 and ~1350 cm⁻¹).

Conclusion

The ¹H NMR spectrum of Methyl 2-(2-bromo-5-nitrophenyl)acetate provides a rich and definitive fingerprint for its structural verification. The distinct chemical shifts and coupling patterns of the three aromatic protons, combined with the characteristic singlets for the benzylic and methyl ester protons, allow for its unambiguous identification. By comparing this spectral data against potential impurities, such as the starting material 2-bromo-5-nitrotoluene or the hydrolysis product, researchers can confidently assess the purity and identity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • Canadian Journal of Chemistry. The effect of substituents on geminal proton–proton coupling constants. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. [Link]

  • Brainly.in. aromatic proton shows chemical shifts value in the range of?. [Link]

  • McGill University. InfoSheet : NMR sample preparation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • Squarespace. ortho meta para. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]

  • StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

  • Conduct Science. 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. [Link]

  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. [Link]

  • ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]

Sources

A Comparative Guide to HPLC Purity Standards for Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 2-(2-bromo-5-nitrophenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present comparative data, and offer insights into establishing robust purity standards.

Introduction: The Critical Role of Purity for Methyl 2-(2-bromo-5-nitrophenyl)acetate

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a substituted phenylacetic acid derivative. Its chemical structure, featuring a brominated and nitrated aromatic ring, makes it a versatile intermediate. However, these same functional groups can also be sources of impurities through various side reactions during synthesis or degradation upon storage. Ensuring high purity is paramount, as even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised final product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such non-volatile, small organic molecules.[1][2]

The Analytical Challenge: Developing a Stability-Indicating HPLC Method

A robust purity test must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) or intermediate from its potential degradation products and process-related impurities. To achieve this, a forced degradation study is often performed to intentionally stress the compound and generate these potential degradants.[3][4]

Potential Impurities and Degradants

Based on the structure of Methyl 2-(2-bromo-5-nitrophenyl)acetate, several potential impurities should be considered:

  • Process-Related Impurities:

    • Starting materials and reagents from the synthesis.

    • Positional isomers (e.g., Methyl 2-(5-bromo-2-nitrophenyl)acetate).

    • Over- or under-brominated/nitrated species.

  • Degradation Products:

    • Hydrolysis: The ester can hydrolyze to 2-(2-bromo-5-nitrophenyl)acetic acid.

    • Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation.[5]

    • Thermal Degradation: Decomposition at elevated temperatures.

A well-developed HPLC method must be able to resolve the main compound from all these potential impurities.

Comparative HPLC Methodologies

The polarity and aromaticity of Methyl 2-(2-bromo-5-nitrophenyl)acetate make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] We will compare two common RP-HPLC column chemistries: the industry-standard C18 phase and a Phenyl phase, which can offer alternative selectivity for aromatic compounds.[7][8]

Experimental Protocols

Sample Preparation: A stock solution of Methyl 2-(2-bromo-5-nitrophenyl)acetate is prepared by dissolving 10 mg of the substance in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. This stock is then further diluted to a working concentration of 0.1 mg/mL using the same diluent.

Method 1: C18 Stationary Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Method 2: Phenyl Stationary Phase The conditions are identical to Method 1, except for the column:

  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size

Rationale for Method Parameters
  • Reversed-Phase: The non-polar nature of the analyte makes it well-suited for retention on a non-polar stationary phase with a polar mobile phase.[6]

  • C18 vs. Phenyl Column: A C18 column provides strong hydrophobic retention. A Phenyl column, however, can offer enhanced selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[8][9] This can be particularly useful for separating isomers or closely related aromatic impurities.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shape.

  • Acidified Mobile Phase: The addition of 0.1% formic acid helps to suppress the ionization of any acidic impurities (like the hydrolysis product) and the silanol groups on the silica support, leading to sharper peaks and more reproducible retention times.[10]

  • UV Detection: The aromatic and nitro-functionalized structure of the molecule provides strong chromophores, making UV detection at 254 nm a sensitive and appropriate choice.

Comparative Data and Performance

To illustrate the performance of these methods, we will compare hypothetical results for two different batches of Methyl 2-(2-bromo-5-nitrophenyl)acetate: a high-purity reference standard and a research-grade batch.

Table 1: Purity Analysis of a High-Purity Reference Standard (>99.5%)

MethodMain Peak Retention Time (min)Main Peak Area %Number of Impurities DetectedTotal Impurity Area %
Method 1 (C18) 15.299.8520.15
Method 2 (Phenyl) 14.599.8620.14

Table 2: Purity Analysis of a Research-Grade Batch (~98%)

MethodMain Peak Retention Time (min)Main Peak Area %Number of Impurities DetectedTotal Impurity Area %Key Impurity (Hypothetical)Resolution (Main Peak vs. Key Impurity)
Method 1 (C18) 15.398.1251.88Isomer at 14.9 min1.8
Method 2 (Phenyl) 14.698.1551.85Isomer at 13.8 min2.5
Analysis of Results

For the high-purity standard, both methods perform comparably, confirming the high purity of the material. However, for the research-grade batch, a critical difference emerges. The Phenyl column provides a significantly better resolution (2.5) for a closely eluting isomeric impurity compared to the C18 column (1.8). A resolution value of 2.0 or greater is generally desired for robust quantification. This demonstrates the value of screening alternative column chemistries, as the π-π interactions offered by the Phenyl phase provide the necessary selectivity to separate these structurally similar compounds.

Visualizing the Workflow and Logic

A clear workflow is essential for systematic HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Weigh & Dissolve Dilute Dilute to Working Conc. Prep->Dilute Inject Inject onto HPLC Dilute->Inject Separate Gradient Separation (C18 or Phenyl) Inject->Separate Detect UV Detection @ 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Compare Compare to Specs Calculate->Compare Report Generate Report (Purity Value & Impurity Profile) Compare->Report

Caption: Workflow for HPLC Purity Determination.

The following diagram illustrates the decision-making process when choosing an appropriate HPLC column.

Column_Selection cluster_columns Column Choice Start Analyte: Methyl 2-(2-bromo-5-nitrophenyl)acetate Properties Properties: - Aromatic - Non-polar - Potential for isomers Start->Properties Method Method: Reversed-Phase HPLC Properties->Method C18 Standard C18 Column (Hydrophobic Retention) Method->C18 Phenyl Phenyl Column (π-π Interactions) Method->Phenyl Alternative ResultC18 Evaluate Resolution of Critical Impurity Pair C18->ResultC18 ResultPhenyl Evaluate Resolution of Critical Impurity Pair Phenyl->ResultPhenyl AdequateC18 Resolution > 2.0? Method is Suitable ResultC18->AdequateC18 Yes InadequateC18 Resolution < 2.0? Try Alternative Selectivity ResultC18->InadequateC18 No AdequatePhenyl Resolution > 2.0? Method is Suitable ResultPhenyl->AdequatePhenyl Yes InadequateC18->Phenyl

Caption: Logic for HPLC Column Selection.

Conclusion and Recommendations

Both C18 and Phenyl columns are viable for the purity analysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

  • For routine quality control of high-purity batches where the impurity profile is well-characterized, a standard C18 column provides robust and reliable results.

  • During method development, for the analysis of less pure or unknown batches, or when positional isomers are a known concern, a Phenyl column is highly recommended. Its alternative selectivity based on π-π interactions can be crucial for resolving critical impurity pairs that may co-elute on a C18 column.

Ultimately, the choice of column should be validated to ensure it is fit for purpose, providing the necessary specificity, accuracy, and robustness to guarantee the quality of this important chemical intermediate.

References

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]

  • (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Patil, S. S., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis. News-Medical. [Link]

  • (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Chromatography Forum. [Link]

  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. [Link]

  • Waters Corporation. HPLC Column Performance. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]

Sources

Comparative Reactivity Guide: Methyl 2-(2-bromo-5-nitrophenyl)acetate vs. 4-Bromo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the chemical reactivity of Methyl 2-(2-bromo-5-nitrophenyl)acetate (Isomer A) against its regioisomer, Methyl 2-(4-bromo-2-nitrophenyl)acetate (Isomer B). While both share the same molecular formula (


), the relative positioning of the bromo, nitro, and acetate groups dictates divergent synthetic pathways.
  • Isomer A (2-Bromo-5-nitro): The "SNAr Specialist." The para relationship between the bromine and nitro groups activates the bromine toward nucleophilic aromatic substitution.

  • Isomer B (4-Bromo-2-nitro): The "Heterocycle Precursor." The ortho relationship between the nitro group and the acetate side chain enables reductive cyclization to form oxindoles, while the bromine remains intact for downstream coupling.

Structural & Electronic Analysis

The reactivity differences stem directly from the electronic vectors and steric environments created by the substitution patterns.

FeatureIsomer A: 2-Bromo-5-nitro Isomer B: 4-Bromo-2-nitro
Structure Br is ortho to Acetate; para to Nitro.Br is para to Acetate; meta to Nitro.
Electronic Activation High SNAr Reactivity: The 5-nitro group withdraws electron density from C2 via resonance, activating the C-Br bond.Low SNAr Reactivity: The 2-nitro group is meta to the C-Br bond, providing no resonance activation for displacement.
Steric Environment Hindered: The bulky bromine at C2 is ortho to the acetate arm, creating steric clash for Pd-catalysts.Accessible: The bromine at C4 is spatially removed from the acetate, facilitating facile oxidative addition.
Cyclization Potential Null: Nitro group is meta to the side chain.High: Nitro group is ortho to the side chain, enabling indole/oxindole formation.
Visualizing the Reactivity Landscape

ReactivityMap IsoA Isomer A (2-Bromo-5-nitro) SNAr SNAr Displacement (Nucleophilic Attack) IsoA->SNAr HIGH REACTIVITY (Para-Nitro Activation) Suzuki Suzuki Coupling (Pd-Catalysis) IsoA->Suzuki Sterically Hindered (Requires SPhos/XPhos) Cyclization Reductive Cyclization (Oxindole Formation) IsoA->Cyclization No Reaction (Wrong Geometry) IsoB Isomer B (4-Bromo-2-nitro) IsoB->SNAr Inert (Meta-Nitro) IsoB->Suzuki HIGH REACTIVITY (Sterically Open) IsoB->Cyclization PRIMARY PATHWAY (Ortho-Nitro/Acetate)

Figure 1: Decision matrix for selecting the correct isomer based on desired transformation.

Detailed Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

Winner: Isomer A (2-Bromo-5-nitro)

The 5-nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at the C2 position. This allows Isomer A to undergo rapid displacement of bromine by amines, thiols, or alkoxides under mild conditions. Isomer B, lacking this resonance stabilization (meta relationship), is inert to SNAr under standard conditions.

Experimental Protocol: Amination of Isomer A

  • Dissolve: 1.0 eq of Methyl 2-(2-bromo-5-nitrophenyl)acetate in dry DMF (0.2 M).

  • Add: 1.2 eq of Morpholine (nucleophile) and 2.0 eq of

    
    .
    
  • Heat: Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Result: >90% yield of Methyl 2-(2-morpholino-5-nitrophenyl)acetate.

    • Note: Isomer B yields <5% product under these conditions.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: Isomer B (4-Bromo-2-nitro)

Isomer B presents a "textbook" aryl bromide for cross-coupling. The bromine is located at the 4-position, far from the steric bulk of the acetate group and the nitro group. Isomer A suffers from the "ortho effect," where the adjacent acetate group hinders the approach of the Palladium catalyst, often requiring specialized bulky phosphine ligands (e.g., SPhos, Buchwald precatalysts) to achieve conversion.

Optimization for Isomer A: If you must couple Isomer A, switch from standard


 to Pd(OAc)2 / SPhos  in Toluene/Water at 100°C to overcome the steric barrier.
Reductive Cyclization (Indole/Oxindole Synthesis)

Winner: Isomer B (4-Bromo-2-nitro)

This is the defining application for Isomer B. The ortho relationship between the nitro group and the acetate side chain allows for a "reductive cyclization" cascade. Upon reduction of the nitro group to an amine (using Fe/AcOH or


/Pd), the resulting amine intramolecularly attacks the ester, forming an oxindole (indolin-2-one).

Mechanism:

  • Nitro reduction (

    
    ).
    
  • Intramolecular nucleophilic acyl substitution (

    
     attacks Ester).
    
  • Loss of Methanol.

  • Formation of 6-Bromooxindole .

Experimental Protocol: Synthesis of 6-Bromooxindole from Isomer B

  • Charge: Isomer B (10 mmol) in Acetic Acid (50 mL).

  • Add: Iron powder (5.0 eq, 325 mesh) slowly at room temperature.

  • Heat: Reflux (110°C) for 2 hours. Monitor disappearance of starting material by TLC.

  • Filter: Remove iron residues while hot through Celite.

  • Crystallize: Pour filtrate into ice water. The 6-bromooxindole precipitates as a beige solid (Yield: ~85%).

Comparative Data Summary

Reaction TypeIsomer A (2-Br-5-NO2)Isomer B (4-Br-2-NO2)
SNAr (Amine) Excellent (>90% Yield)Poor (<10% Yield)
Suzuki Coupling Moderate (Requires SPhos)Excellent (Standard conditions)
Fe/AcOH Reduction Forms 5-Amino-2-bromo-phenylacetateForms 6-Bromooxindole
Alpha-Acidity ModerateHigh (Inductive effect of ortho-NO2)
Commercial Availability High (Building block)High (Indole precursor)

References

  • Synthesis of Isomer B (4-bromo-2-nitro): Patent CN102718659A. "Synthesis method of 4-bromo-2-nitrophenyl acetic acid." (Describes the regioselective synthesis and isolation of the 4-bromo-2-nitro isomer).

  • SNAr Reactivity Context: Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity." (Validates the requirement for ortho/para nitro positioning for SNAr).

  • Isomer A Identification: Sigma-Aldrich Product Catalog. "Methyl 2-(2-bromo-5-nitrophenyl)acetate." (Confirms structure and commercial availability).

  • Oxindole Synthesis: A2B Chem Product Guide. "Methyl 2-(4-bromo-2-nitrophenyl)acetate uses." (Highlights the use of the 4-bromo isomer as a key intermediate for pharmaceutical scaffolds, specifically oxindoles).

Mass spectrometry fragmentation pattern of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1261682-76-1) is a critical synthetic intermediate, often utilized in the construction of indole frameworks and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its structural complexity—featuring a halogen (Br), a strong electron-withdrawing group (


), and an ester linkage—presents unique challenges and opportunities in mass spectrometry (MS).[1]

This guide objectively compares the fragmentation performance and detection suitability of this methyl ester against its primary analytical alternatives: the Free Acid form and Trimethylsilyl (TMS) derivatives .[2][1] Furthermore, it delineates the comparative utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific pharmacophore.[2][1]

Key Findings
  • Identification: The Methyl Ester provides the most definitive structural fingerprint in GC-MS (EI) due to a stabilized molecular ion (

    
    ) and distinct isotopic clustering, unlike the Free Acid which suffers from thermal decarboxylation.[2]
    
  • Sensitivity: ESI (Negative Mode) of the hydrolyzed acid offers higher sensitivity for trace quantification, but the Methyl Ester in EI mode is superior for structural confirmation during synthesis optimization.[2]

  • Isotopic Signature: The

    
     doublet (1:1 ratio) serves as the primary diagnostic anchor across all ionization modes.[1]
    

Structural Analysis & Fragmentation Logic

To interpret the mass spectrum accurately, one must understand the competing fragmentation channels driven by the molecule's three functional zones.[2]

Functional GroupMass ContributionFragmentation Role
Bromine (C-2) +79 / +81 DaIsotopic Anchor: Creates a characteristic 1:1 doublet for any fragment retaining the aromatic ring.[2][1]
Nitro (C-5) +46 DaElectron Sink: Directs fragmentation away from the ring; common neutral losses of

(30) and

(46).[1]
Methyl Acetate +73 Da (Side chain)Primary Cleavage Site: Initiates

-cleavage (loss of

) and benzylic cleavage (loss of

).[1]
Predicted Molecular Ion Data[1][2][3]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  272.96 Da[1]
    
  • Molecular Ion (

    
    ):  m/z 273 (100%) and 275 (98%)[1]
    

Comparative Performance: Derivatization Strategies

For GC-MS analysis, the analyte is rarely the free acid due to hydrogen bonding and polarity.[2] The table below compares the "performance" (chromatographic behavior and spectral quality) of the Methyl Ester against alternatives.

FeatureMethyl Ester (Target) Free Acid TMS Derivative
GC Peak Shape Excellent. Sharp, symmetrical peaks due to capped polarity.[2][1]Poor. Tailing peaks; adsorption to liner active sites.[2][1]Good. Sharp peaks, but derivative is moisture sensitive.[2][1]
Thermal Stability High. Stable up to 300°C injector temps.[2][1]Low. Risk of thermal decarboxylation (

loss) in the injector.[2][1]
Moderate. Silyl group can hydrolyze if samples are not dry.[2][1]

Intensity
Moderate. Ester stabilizes the radical cation.[2][1]Weak/Absent. Often only seen as

or

.[1]
Strong. Silicon stabilizes the charge, but adds +72 Da mass.[2]
Diagnostic Value High. Clear loss of

(31) confirms ester.[2][1]
Low. Spectra often confused with decarboxylated byproducts.[2][1]High. Characteristic m/z 73 (

) peak dominates, potentially obscuring low-mass fragments.[2][1]

Verdict: The Methyl Ester is the superior form for routine purity profiling and structural confirmation, avoiding the kinetic instability of the TMS derivative and the thermal degradation of the free acid.[2]

Detailed Fragmentation Pathways (EI - 70eV)

The Electron Ionization (EI) spectrum of Methyl 2-(2-bromo-5-nitrophenyl)acetate is characterized by a series of sequential losses.

Pathway A: Benzylic Cleavage (Major Channel)

The most energetically favorable pathway involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[2]

  • Precursor:

    
     (m/z 273/275).[2][1]
    
  • Loss: Radical loss of

    
     (59 Da).
    
  • Product: A substituted benzyl cation

    
    .
    
    • m/z:

      
       (for 
      
      
      
      )[1]
    • m/z:

      
       (for 
      
      
      
      )[1]
    • Note: This ion is often the Base Peak or second most intense peak.[2][1]

Pathway B: Alpha-Cleavage (Acylium Ion Formation)[2]
  • Precursor:

    
     (m/z 273/275).[2][1]
    
  • Loss: Radical loss of methoxy group

    
     (31 Da).
    
  • Product: Acylium ion

    
    .
    
    • m/z:

      
      [1]
      
    • m/z:

      
      [1]
      
Pathway C: Nitro Group Degradation

From the stabilized benzyl cation (m/z 214/216), the nitro group often fragments.[2]

  • Precursor: m/z 214/216.

  • Loss: Neutral loss of

    
     (46 Da).
    
  • Product: A brominated tropylium-like ion

    
    .
    
    • m/z:

      
      [1]
      
    • m/z:

      
      [1]
      
Pathway D: Dehalogenation (Minor)

Direct loss of


 from the molecular ion is possible but less favored than ester cleavage due to the strength of the 

bond.
  • m/z:

    
     (Weak intensity).[1]
    

Visualization of Fragmentation Mechanics[4]

The following diagram illustrates the hierarchical fragmentation tree for the


 isotopologue.

FragmentationTree Parent Molecular Ion (M+) m/z 273 (100%) / 275 (98%) [C9H8BrNO4]+. Acylium Acylium Ion m/z 242 / 244 [M - OMe]+ Parent->Acylium - OCH3 (31 Da) Alpha Cleavage Benzyl Subst. Benzyl Cation m/z 214 / 216 [M - COOMe]+ Parent->Benzyl - COOCH3 (59 Da) Benzylic Cleavage Tropylium Bromotropylium Ion m/z 168 / 170 [Benzyl - NO2]+ Benzyl->Tropylium - NO2 (46 Da) Nitro Loss Phenyl Phenyl Cation Deriv. m/z 89 [C7H5]+ (De-brominated) Tropylium->Phenyl - Br (79/81 Da) Halogen Loss

Figure 1: Proposed fragmentation tree for Methyl 2-(2-bromo-5-nitrophenyl)acetate under Electron Ionization (70 eV).[2][1] Values shown for 79Br isotope.

Experimental Protocols

To replicate these profiles, the following protocols are recommended. These are "self-validating" because the observation of the Br-doublet confirms the system is operating correctly.

Protocol A: GC-MS (EI) for Structural Confirmation

Best for: Purity analysis, impurity identification.[1]

  • Sample Prep: Dissolve 1 mg of Methyl 2-(2-bromo-5-nitrophenyl)acetate in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Check: Look for the m/z 273/275 doublet.[2][1] If peaks are present but doublet is missing, the Br atom has been lost (thermal degradation) or the wrong peak is selected.

Protocol B: LC-MS (ESI) for Trace Detection

Best for: Pharmacokinetic studies, high-sensitivity quantification.[1]

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][1]

  • Target Ions:

    • 
      : m/z 274/276 (Often weak for nitro-aromatics).[1]
      
    • 
      : m/z 291/293 (Dominant if ammonium buffer is used).[2][1]
      
  • Validation Check: ESI is "softer." You should see the intact parent mass with minimal fragmentation.[2] If fragmentation is high, lower the Cone Voltage.[2]

Comparative Workflow Selection

Use the following decision matrix to select the appropriate ionization technique for your specific research stage.

DecisionMatrix Start Goal of Analysis Structure Structural ID / Synthesis Check Start->Structure Quant Trace Quant / Biological Matrix Start->Quant GCMS GC-MS (EI) Methyl Ester Form Structure->GCMS High Structural Detail LCMS LC-MS (ESI) Ammonium Adduct Quant->LCMS High Sensitivity Result1 Fingerprint Spectrum (m/z 214, 242, 273) GCMS->Result1 Result2 Molecular Ion Only ([M+NH4]+ 291) LCMS->Result2

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.

References

  • NIST Mass Spectrometry Data Center. (2023).[2][1] Electron Ionization Mass Spectra of Nitro-Aromatic Esters. National Institute of Standards and Technology.[2][1][3] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2][1] University Science Books. (Standard text for fragmentation mechanisms of aromatic esters and nitro groups).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1][4] (Reference for Br isotopic patterns and ortho-effects).

  • PubChem Compound Summary. (2023). Methyl 2-(2-bromo-5-nitrophenyl)acetate (CID 54382912).[2][1] National Center for Biotechnology Information.[2][1] [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS No. 1261682-76-1). As a halogenated nitroaromatic compound, this substance requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.

Hazard Profile & Foundational Safety

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. Methyl 2-(2-bromo-5-nitrophenyl)acetate is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties.

Causality of Hazard: The molecule's structure combines a halogen (bromine) and a nitro group on an aromatic ring. Halogenated compounds require specific disposal methods, often at a higher cost, to prevent the release of acid gases during incineration[1][2]. Nitroaromatics are often toxic and environmentally persistent. Therefore, treating this compound as a standard chemical waste is not only non-compliant but also dangerous.

Table 1: GHS Hazard Classification for Methyl 2-(2-bromo-5-nitrophenyl)acetate and Structurally Similar Compounds

Hazard Class & CategoryHazard StatementGHS PictogramImplication for Handling & Disposal
Acute Toxicity, Oral (Cat. 3/4)H301/H302: Toxic or Harmful if swallowed[3][4][5][6]💀Do not ingest. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention.
Acute Toxicity, Dermal (Cat. 3)H311: Toxic in contact with skin[5][6]💀Avoid all skin contact. Wear nitrile or other appropriate chemical-resistant gloves.
Skin Irritation (Cat. 2)H315: Causes skin irritation[3][4][7]Contaminated personal protective equipment (PPE) and clothing must be decontaminated or disposed of as hazardous waste.
Serious Eye Irritation (Cat. 2A)H319: Causes serious eye irritation[3][4][7]Always wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes[4][7].
Acute Toxicity, Inhalation (Cat. 3)H331: Toxic if inhaled[5][6]💀Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
STOT, Single Exposure (Cat. 3)H335: May cause respiratory irritation[3][4][7]Avoid breathing dust, fumes, or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) and overseen by your institution's Environmental Health and Safety (EHS) department[8][9]. Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sewer system[2][8][9].

Step 1: Waste Segregation at the Point of Generation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicates the entire disposal chain[2].

  • Action: Immediately classify any waste containing Methyl 2-(2-bromo-5-nitrophenyl)acetate—including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, silica gel)—as "Halogenated Organic Waste." [1][10]

  • Causality: Halogenated wastes are incinerated under special conditions to "scrub" the resulting hydrochloric or hydrobromic acid from the exhaust gas[10]. Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and expensive process[2].

  • Crucial "Do Not's":

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

    • DO NOT mix with aqueous waste, acids, or bases[2][10][11].

    • DO NOT mix with incompatible chemicals. While specific reactivity data for this exact compound is limited, as a general rule, avoid mixing with strong oxidizers, strong bases, or reactive metals[12][13][14].

Step 2: Container Selection and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Action: Select a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle with a secure, leak-proof cap[8][10]. Ensure the container is free from damage or deterioration[8].

  • Action: As soon as the first drop of waste enters the container, it must be labeled[1]. The label must include:

    • The words "Hazardous Waste" [15].

    • The full chemical name(s) of the contents: "Waste Methyl 2-(2-bromo-5-nitrophenyl)acetate" and any solvents used. Avoid abbreviations.

    • The appropriate hazard warnings or pictograms (e.g., Toxicity, Irritant)[15].

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal contractor understands the material's hazards, as mandated by OSHA's Hazard Communication Standard[16].

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup[10][15].

  • Action: Keep the waste container tightly closed at all times, except when you are actively adding waste[10][11]. An open funnel is not a closed container.

  • Action: Store the container in a well-ventilated area, such as in a designated cabinet or under a fume hood[1][10].

  • Action: Place the primary waste container inside a larger, chemically resistant secondary containment bin[10][11]. This protects against spills or leaks.

  • Causality: Federal regulations, such as those under EPA's Subpart K for academic labs, strictly govern the storage of hazardous waste to minimize the risk of spills, reactions, and personnel exposure[8][17].

Step 4: Final Disposal Arrangement

Final disposal must be handled by professionals. Laboratory personnel should never attempt to treat or dispose of this waste themselves.

  • Action: Once the container is nearly full (no more than 90% capacity) or ready for disposal, contact your institution's EHS department to schedule a waste pickup[10][18].

  • Action: Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately[10].

  • Causality: The EHS department acts as the legally required liaison between the waste generator (your lab) and a licensed hazardous waste disposal contractor[10]. This "cradle-to-grave" system ensures the waste is tracked from the lab to its final destruction, which for this compound is typically high-temperature incineration[9][10].

Disposal Logic and Workflow Diagram

To ensure a self-validating system of disposal, every step must follow a logical and compliant pathway. The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

DisposalWorkflow Disposal Workflow for Methyl 2-(2-bromo-5-nitrophenyl)acetate Start Waste Generated (e.g., Unused Reagent, Contaminated Materials) Characterize 1. Characterize Waste Is it a halogenated nitroaromatic? Start->Characterize Segregate 2. Segregate as 'Halogenated Organic Waste' Characterize->Segregate Yes Container 3. Select Proper Container (HDPE or Glass, Secure Cap) Segregate->Container Label 4. Label Immediately 'Hazardous Waste' + Contents + Hazards Container->Label StoreSAA 5. Store in Satellite Accumulation Area (SAA) - Closed Container - Secondary Containment - Ventilated Area Label->StoreSAA ContactEHS 6. Container Full: Contact EHS Complete Waste Pickup Documentation StoreSAA->ContactEHS Disposal 7. Final Disposal by Licensed Contractor (High-Temperature Incineration) ContactEHS->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.